Balanced Lipophilicity (XLogP3): A 0.6-Unit Difference vs. the Des-Hydroxy Analog
The target compound exhibits a computed XLogP3 of 0.4, indicating a balanced hydrophilic-lipophilic profile. This is directly compared to its closest analog, 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 842974-64-5), which has an XLogP3 of 1.0 [1]. The 0.6-unit increase in lipophilicity for the analog is likely to correlate with reduced aqueous solubility and altered membrane partitioning, a critical variable in bioactivity assays and formulation [2]. The target’s logP sits within a more favorable range for oral drug-like properties.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid: XLogP3 = 1.0 |
| Quantified Difference | Target is 0.6 units lower (more hydrophilic) |
| Conditions | Computed property by XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity can be decisive in selecting a starting scaffold that balances potency with favorable ADME properties, avoiding excessively lipophilic leads early on.
- [1] PubChem Compound Summary for CID 33702280, 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 3160976, 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid (CAS 842974-64-5). National Center for Biotechnology Information. View Source
